2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole
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Description
2-(4-Chlorophenyl)-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C24H17ClF3N3O2S and its molecular weight is 503.92. The purity is usually 95%.
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Scientific Research Applications
Derivatives of Imidazo [2, 1-b] benzothiazole : This study explored the chemical properties and reactions of various imidazo benzothiazole derivatives, including reactions under different conditions to produce a range of compounds (Ogura & Itoh, 1970).
Synthesis of Benzothiazole Derivatives as Modulators of Multidrug Resistance for Tumor Cells : This research investigated the synthesis of benzothiazole derivatives, including those structurally similar to the compound , for their potential to overcome multidrug resistance in tumor cells (Tasaka et al., 1997).
Synthesis and in-vitro Anticancer Activity of Benzothiazole Derivatives : This study focused on the synthesis of various benzothiazole derivatives and their evaluation for in-vitro anticancer activity, demonstrating the potential of these compounds in cancer therapy (Waghmare et al., 2013).
Reactions of Keto–Enol Tautomers of Benzothiazoles with Alkynyl Esters : This paper described the synthesis of fused-ring heterocycles from benzothiazoles, showing the versatility of these compounds in creating complex molecular structures (Silva et al., 2012).
Crystal Structure Analysis : Research has been conducted to understand the molecular structure of related benzothiazole compounds through X-ray crystallography, which is crucial for understanding how these compounds interact at the molecular level (Aydın et al., 2002).
Properties
IUPAC Name |
[(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]methylideneamino] 3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N3O2S/c25-17-10-8-14(9-11-17)21-19(31-18-6-1-2-7-20(18)34-23(31)30-21)13-29-33-22(32)15-4-3-5-16(12-15)24(26,27)28/h3-5,8-13H,1-2,6-7H2/b29-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWANUFNWNURBW-VFLNYLIXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)C=NOC(=O)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)N3C(=C(N=C3S2)C4=CC=C(C=C4)Cl)/C=N/OC(=O)C5=CC(=CC=C5)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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